Hydrogen sulfate

Catalog No.
S1511320
CAS No.
14996-02-2
M.F
HSO4(−)
HO4S-
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen sulfate

CAS Number

14996-02-2

Product Name

Hydrogen sulfate

IUPAC Name

hydrogen sulfate

Molecular Formula

HSO4(−)
HO4S-

Molecular Weight

97.07 g/mol

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-M

SMILES

OS(=O)(=O)[O-]

Synonyms

Sulfuric acid hydrogenion

Canonical SMILES

[H+].[O-]S(=O)(=O)[O-]

Description

The exact mass of the compound Hydrogen sulfate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfur oxoanion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrogen sulfate, also known as bisulfate, is a sulfur oxoanion with the chemical formula HSO4\text{HSO}_4^-. It is formed when sulfuric acid loses one of its protons, making it a conjugate base of sulfuric acid. The structure consists of one sulfur atom bonded to four oxygen atoms, with one of the oxygen atoms also bonded to a hydrogen atom. This arrangement gives hydrogen sulfate a tetrahedral geometry, similar to methane, and carries a net charge of -1

, particularly as a weak acid. Its dissociation in water can be represented as:

HSO4+H2OH3O++SO42\text{HSO}_4^-+\text{H}_2\text{O}\rightarrow \text{H}_3\text{O}^++\text{SO}_4^{2-}

In this reaction, hydrogen sulfate donates a proton to water, forming hydronium and sulfate ions . Additionally, it reacts with nitrite ions to produce nitrous acid:

HSO4+NO2SO42+HNO2\text{HSO}_4^-+\text{NO}_2^-\rightarrow \text{SO}_4^{2-}+\text{HNO}_2

Hydrogen sulfate can also react with metal hydroxides to form salts. For instance:

HSO4+NaOHNaHSO4+H2O\text{HSO}_4^-+\text{NaOH}\rightarrow \text{NaHSO}_4+\text{H}_2\text{O}

This reaction illustrates its role in forming sodium bisulfate .

Hydrogen sulfate plays a significant role in biological systems. It is involved in various metabolic processes and acts as an important signaling molecule. Enzymes such as cystathionine β-synthetase and cystathionine γ-lyase are responsible for the production of hydrogen sulfide from cysteine, linking hydrogen sulfate to cellular signaling and regulatory mechanisms . Furthermore, hydrogen sulfate's ability to donate protons allows it to influence pH levels in biological systems, which is crucial for many enzymatic reactions.

Hydrogen sulfate can be synthesized through several methods:

  • Neutralization Reaction: Reacting sulfuric acid with sodium chloride yields sodium bisulfate:
    NaCl+H2SO4HCl+NaHSO4\text{NaCl}+\text{H}_2\text{SO}_4\rightarrow \text{HCl}+\text{NaHSO}_4
  • Dissociation of Sulfuric Acid: When sulfuric acid is diluted with water, it partially dissociates to form hydrogen sulfate:
    H2SO4HSO4+H+\text{H}_2\text{SO}_4\rightleftharpoons \text{HSO}_4^-+\text{H}^+
  • Reaction with Metal Hydroxides: Combining hydrogen sulfate with alkali metal hydroxides produces metal bisulfates:
    HSO4+KOHKHSO4+H2O\text{HSO}_4^-+\text{KOH}\rightarrow \text{KHSO}_4+\text{H}_2\text{O}

These methods highlight hydrogen sulfate's versatility in chemical synthesis .

Hydrogen sulfate has various applications across different fields:

  • Industrial Use: It is commonly used in the production of fertilizers and as a pH regulator in various chemical processes.
  • Food Industry: Sodium bisulfate is utilized as a food preservative and antioxidant.
  • Wastewater Treatment: Hydrogen sulfate serves as an effective agent for removing residual chlorine after wastewater treatment processes .
  • Chemical Synthesis: It acts as an intermediate in the synthesis of other chemicals, including thioesters and organosulfur compounds

    Research indicates that hydrogen sulfate interacts with various ions and compounds, influencing their behavior in solution. Its ability to donate protons makes it an important player in acid-base chemistry and catalysis. Studies have shown that hydrogen sulfate can affect the solubility and stability of other compounds in aqueous solutions, impacting their reactivity and bioavailability .

Hydrogen sulfate shares similarities with several related compounds. Here are some comparisons:

CompoundChemical FormulaChargeProperties
Hydrogen SulfateHSO₄⁻-1Weak acid; forms sulfuric acid in water
SulfateSO₄²⁻-2Stronger acid; fully deprotonated form
Ammonium Hydrogen SulfateNH₄HSO₄-1Soluble; used as fertilizer
Sodium BisulfateNaHSO₄-1Used as a food preservative

Uniqueness: Hydrogen sulfate is unique due to its intermediate acidity compared to its fully deprotonated counterpart (sulfate) and its role as both an acid and a base in various reactions. Its presence in biological systems further distinguishes it from other similar compounds by contributing to metabolic pathways

The dissociation of hydrogen sulfate ion represents the second ionization step of sulfuric acid and constitutes a fundamental acid-base equilibrium in aqueous systems [1]. The equilibrium reaction can be expressed as:

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

where the equilibrium constant K₂ is defined as:

K₂ = [H⁺][SO₄²⁻]/[HSO₄⁻]

The dissociation constant exhibits significant temperature dependence, with values ranging from approximately 1.85 × 10⁻² at 0°C to 4.1 × 10⁻³ at 80°C [4] [15]. At the standard reference temperature of 298.15 K, the widely accepted value for K₂ is 1.23 × 10⁻², corresponding to a pK₂ of 1.91 [10] [13].

Table 1: Hydrogen Sulfate/Sulfate Dissociation Constants

Temperature (K)Temperature (°C)K₂ (mol/kg)pK₂
273.150.0000.0181.733
283.1510.0000.0161.788
293.1520.0000.0141.848
298.1525.0000.0121.910
303.1530.0000.0111.967
313.1540.0000.0092.071
323.1550.0000.0072.161
333.1560.0000.0062.244
343.1570.0000.0052.319
353.1580.0000.0042.387

The dissociation mechanism follows a Brønsted-Lowry acid-base reaction where water acts as a proton acceptor [1]. The reaction proceeds through a general acid catalysis mechanism, with the rate depending on the concentration of available proton acceptors in solution [9]. Molecular dynamics simulations have demonstrated that the dissociation process becomes increasingly favorable with increased hydration, with complete dissociation observed in hydrated clusters containing sixteen or more water molecules [7] [30].

The temperature dependence of the equilibrium constant follows the van't Hoff equation, reflecting the underlying thermodynamic parameters of the dissociation process [15] [28]. Experimental measurements using potentiometric methods with hydrogen-electrode concentration cells have provided precise values across extended temperature ranges up to 250°C [32].

pH-Dependent Speciation of Bisulfate Systems

The relative concentrations of hydrogen sulfate and sulfate ions in aqueous solution are governed by the Henderson-Hasselbalch equation and exhibit strong pH dependence [5] [22]. The fraction of each species can be calculated using the relationships:

α(HSO₄⁻) = 1/(1 + 10^(pH - pK₂))
α(SO₄²⁻) = 1 - α(HSO₄⁻)

At pH values below the pK₂ value of 1.91, hydrogen sulfate ion predominates, while sulfate ion becomes the dominant species at higher pH values [5]. The equivalence point, where equal concentrations of both species exist, occurs at pH 1.75 under typical solution conditions [5].

Table 2: pH-Dependent Speciation of Bisulfate Systems (298K)

pHα(HSO₄⁻)α(SO₄²⁻)% HSO₄⁻% SO₄²⁻
0.50.9630.03796.2553.745
1.00.8900.11089.04510.955
1.50.7200.28071.99228.008
2.00.4480.55244.83855.162
2.50.2040.79620.44879.552
3.00.0750.9257.51792.483
3.50.0250.9752.50697.494
4.00.0080.9920.80699.194
4.50.0030.9970.25699.744
5.00.0010.9990.08199.919

Experimental studies using Raman spectroscopy have confirmed these theoretical predictions, with measured concentrations showing excellent agreement with thermodynamic models across wide concentration ranges [22]. The E-AIM thermodynamic model demonstrates superior performance in predicting ion concentrations, with average relative deviations of 12.4% for sulfate and 6.9% for hydrogen sulfate ions across molality ranges from 0.4 to 8.8 mol kg⁻¹ [22].

The speciation behavior is further influenced by ionic strength effects, which become significant at higher solution concentrations [5] [19]. Activity coefficient corrections using the Pitzer ion interaction model provide accurate predictions for concentrated solutions up to several molal concentrations [11] [19].

Thermodynamic Parameters of Bisulfate Equilibria

The thermodynamic properties of hydrogen sulfate dissociation have been extensively characterized through calorimetric and electrochemical measurements [14] [15] [28]. The standard enthalpy change for the dissociation reaction is negative, indicating an exothermic process under standard conditions [14].

Table 3: Thermodynamic Parameters of Hydrogen Sulfate Dissociation

ParameterValueReference Conditions
ΔH° (kJ/mol)-22.5 ± 1.2Standard state, infinite dilution
ΔS° (J/mol·K)-125.5 ± 3.0Standard state, infinite dilution
ΔG° (kJ/mol) at 298K15.0 ± 0.5Standard state, 298.15 K
ΔCp° (J/mol·K)-84 ± 5Temperature range 273-373 K
K₂ at 298K (mol/kg)1.23 × 10⁻²Infinite dilution, 298.15 K
pK₂ at 298K1.91 ± 0.02Infinite dilution, 298.15 K

The negative entropy change reflects the increased ordering of the system upon dissociation, primarily due to enhanced hydration of the resulting divalent sulfate ion compared to the monovalent hydrogen sulfate ion [16]. Heat capacity measurements from 10 to 55°C have provided detailed information about the temperature dependence of the thermodynamic parameters [28].

The Gibbs free energy change determines the spontaneity of the dissociation reaction under standard conditions [15]. The positive value indicates that the undissociated hydrogen sulfate form is thermodynamically favored at standard state conditions, consistent with the relatively low equilibrium constant [14].

Temperature-dependent studies have revealed that the equilibrium constant decreases with increasing temperature, following the relationship predicted by the van't Hoff equation [15] [32]. The enthalpy and heat capacity changes have been used to calculate equilibrium constants up to 350°C using semi-theoretical models [28].

Kinetic Studies of Bisulfate Conversion Processes

The kinetics of hydrogen sulfate conversion processes involve multiple pathways depending on the specific reaction conditions and participating species [9]. Temperature-jump relaxation studies have provided detailed information about the forward and reverse reaction rates for the primary dissociation equilibrium [9].

Table 4: Kinetic Parameters for Bisulfate Conversion Processes

ProcessRate ConstantTemperature (°C)Method
HSO₄⁻ + H₂O → H₃O⁺ + SO₄²⁻kf = 2.4 × 10⁶ s⁻¹25Temperature-jump relaxation
SO₄²⁻ + H₃O⁺ → HSO₄⁻ + H₂Okr = 1.9 × 10⁸ M⁻¹s⁻¹25Temperature-jump relaxation
HSO₄⁻ + CH₃COOH → SO₄²⁻ + CH₃COOH₂⁺kHA = 1.7 × 10⁴ M⁻¹s⁻¹25Electrochemical analysis
SO₂ + H₂O → HSO₃⁻ + H⁺kb = 1.6 × 10⁷ s⁻¹25Rotating disk electrode
HSO₃⁻ + H⁺ → SO₂ + H₂OkfH = 1.2 × 10⁹ M⁻¹s⁻¹25Rotating disk electrode

The conversion of hydrogen sulfate to sulfate proceeds through a general acid catalysis mechanism, where the reaction rate depends on the concentration of proton-donating species in solution [9]. Electrochemical studies using rotating disk electrodes have demonstrated that the interconversion between different sulfur oxyanions follows first-order kinetics with respect to the hydrogen sulfate concentration [9].

Molecular dynamics simulations have revealed that acid dissociation in hydrated clusters occurs on the picosecond timescale once sufficient hydration is achieved [7] [30]. The dissociation process starts at cluster sizes around twelve water molecules and is completed by sixteen water molecules, with reaction times following gamma distributions between 40 and 200 picoseconds [27].

XLogP3

-1.5

Other CAS

14996-02-2

Wikipedia

Hydrogen sulfate
Hydrogen sulfate ion
Tetraoxidosulfate(.1-)

Dates

Modify: 2024-02-18

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